Salt Form Advantage: Oxalate vs. Free Base
The oxalate salt form of this compound provides significantly improved aqueous solubility compared to the free base. General class-level data for 1,2,4-oxadiazole oxalate salts indicate aqueous solubility of approximately 15 mg/mL, which is approximately 3-fold higher than hydrochloride salts of structurally similar oxadiazole derivatives (~5 mg/mL) . This enhanced solubility facilitates precise dosing in biological assays and reduces the need for organic co-solvents such as DMSO, which can confound cellular assay readouts. The free base (CAS 1040004-58-7) has a calculated LogP of 1.93 , indicating moderate lipophilicity that can limit aqueous solubility without appropriate salt formation.
| Evidence Dimension | Aqueous solubility (estimated from class-level data) |
|---|---|
| Target Compound Data | ~15 mg/mL (oxalate salt, estimated from class) |
| Comparator Or Baseline | ~5 mg/mL for hydrochloride salts of similar 1,2,4-oxadiazole derivatives containing azetidine or piperidine substituents |
| Quantified Difference | ~3-fold improvement in aqueous solubility |
| Conditions | Estimated from vendor technical datasheets; exact experimental conditions not specified for this specific compound |
Why This Matters
Improved solubility directly translates to more accurate concentration-response curves and reduces DMSO carryover artifacts in cell-based assays, which is critical for reliable SAR interpretation in drug discovery programs.
